molecular formula C12H13NO3S B3087436 (1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1173667-83-8

(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B3087436
CAS No.: 1173667-83-8
M. Wt: 251.3 g/mol
InChI Key: IEIVODVUCQZQDX-QXEWZRGKSA-N
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Description

(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of the thiophene ring. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.

    Acylation Reactions: Introduction of the acetyl group using reagents like acetyl chloride.

    Thiophene Introduction: Incorporation of the thiophene ring via cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could target the carbonyl groups, using reagents such as lithium aluminum hydride.

    Substitution: The thiophene ring may participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, derivatives of this compound might be studied for their interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for compounds like (1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid would depend on its specific biological target. Potential mechanisms could involve:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,5R)-3-[2-(2-furyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.

    (1S,2S,5R)-3-[2-(3-pyridyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Similar structure but with a pyridine ring.

Uniqueness

The presence of the thiophene ring in (1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid may confer unique electronic properties and biological activities compared to its analogs with different heterocyclic rings.

Properties

IUPAC Name

(1S,2S,5R)-3-(2-thiophen-3-ylacetyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-10(3-7-1-2-17-6-7)13-5-8-4-9(8)11(13)12(15)16/h1-2,6,8-9,11H,3-5H2,(H,15,16)/t8-,9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIVODVUCQZQDX-QXEWZRGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)CC3=CSC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@H](N(C2)C(=O)CC3=CSC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
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(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

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